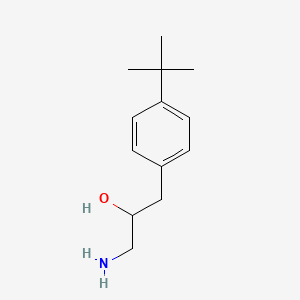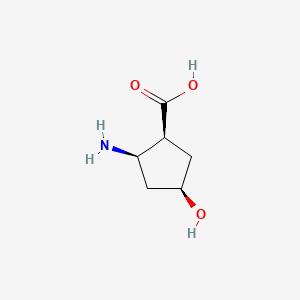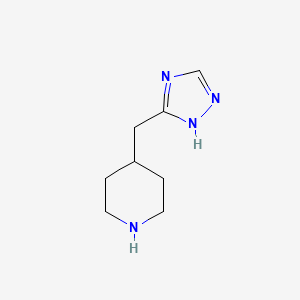
(4,4,4-Trifluorobutyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,4,4-Trifluorobutyl)hydrazine is a chemical compound with the molecular formula C4H9F3N2 It is characterized by the presence of a trifluoromethyl group attached to a butyl chain, which is further linked to a hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4,4,4-Trifluorobutyl)hydrazine typically involves the reaction of 4,4,4-trifluorobutyl bromide with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through distillation or recrystallization techniques .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the potential hazards associated with hydrazine and trifluoromethyl compounds .
化学反応の分析
Types of Reactions: (4,4,4-Trifluorobutyl)hydrazine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or nitriles.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can replace the hydrazine moiety with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azides, while reduction can produce amines .
科学的研究の応用
(4,4,4-Trifluorobutyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to modify pharmacokinetic properties.
作用機序
The mechanism of action of (4,4,4-Trifluorobutyl)hydrazine involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydrazine moiety can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects .
類似化合物との比較
(4,4,4-Trifluorobutyric acid): Similar in structure but contains a carboxylic acid group instead of a hydrazine moiety.
Phenethyl-hydrazine hydrochloride: Contains a phenethyl group instead of a trifluorobutyl group.
(Cyclobutylmethyl)hydrazine hydrochloride: Contains a cyclobutylmethyl group instead of a trifluorobutyl group.
Uniqueness: (4,4,4-Trifluorobutyl)hydrazine is unique due to the presence of both a trifluoromethyl group and a hydrazine moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
特性
分子式 |
C4H9F3N2 |
|---|---|
分子量 |
142.12 g/mol |
IUPAC名 |
4,4,4-trifluorobutylhydrazine |
InChI |
InChI=1S/C4H9F3N2/c5-4(6,7)2-1-3-9-8/h9H,1-3,8H2 |
InChIキー |
OBDNGDTUVCVXFJ-UHFFFAOYSA-N |
正規SMILES |
C(CC(F)(F)F)CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



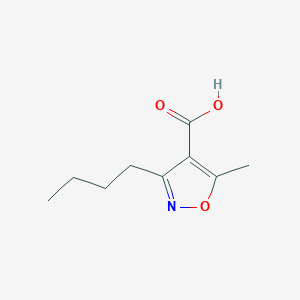
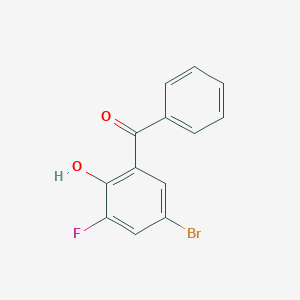

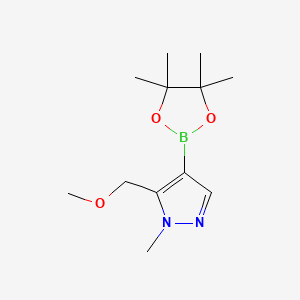
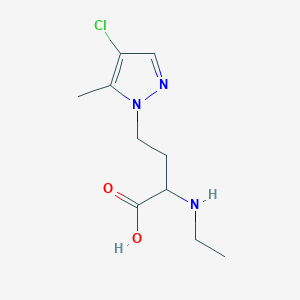

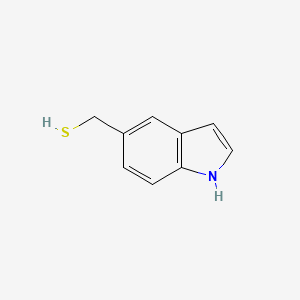
![(2S)-2-[(3-ethylphenyl)methyl]pyrrolidine](/img/structure/B15325708.png)
![Methyl2-amino-2-{bicyclo[2.2.1]heptan-1-yl}acetatehydrochloride](/img/structure/B15325714.png)

